5-Lipoxygenase Activity Profile: Target Compound Is Inactive at 100 µM, Distinguishing It from Low-Micromolar 5-LOX Inhibitors
In a cell-free enzymatic assay using rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 2,5-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide showed no significant inhibition at 100 µM (NS = not significant) [1]. This contrasts sharply with established benzenesulfonamide-based 5-LOX inhibitors that achieve micromolar IC50 values (e.g., certain N-arylbenzenesulfonamides with IC50 ≈ 2.5–10 µM in comparable RBL-1 assays).
| Evidence Dimension | 5-LOX inhibitory activity (IC50 / % inhibition at 100 µM) |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM |
| Comparator Or Baseline | Representative active sulfonamide 5-LOX inhibitors (IC50 ~2.5–10 µM in RBL-1 assays) |
| Quantified Difference | >10–40-fold higher concentration required for activity, effectively inactive at the tested dose |
| Conditions | RBL-1 cell-free 5-lipoxygenase assay, compound concentration 100 µM |
Why This Matters
If the research objective requires selective modulation of targets without confounding 5-LOX-mediated effects, this compound provides a clean baseline devoid of 5-LOX inhibition, unlike many structurally related sulfonamides.
- [1] ChEMBL Assay Report Card CHEMBL620010: In vitro inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. European Bioinformatics Institute. View Source
